molecular formula C11H14N2O2 B8128524 Methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate

Methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B8128524
M. Wt: 206.24 g/mol
InChI Key: MRMOKPJWTQNFJF-UHFFFAOYSA-N
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Description

Methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced to the desired tetrahydroisoquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation.

    Substitution: Various halogenated compounds and bases.

Major Products Formed

    Oxidation: Nitrones.

    Reduction: Decahydroisoquinoline derivatives.

    Substitution: Substituted tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, some tetrahydroisoquinoline derivatives have been shown to interact with dopamine receptors, influencing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-amino-5,6,7,8-tetrahydroisoquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12/h4-5,8H,2-3,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOKPJWTQNFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1)C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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